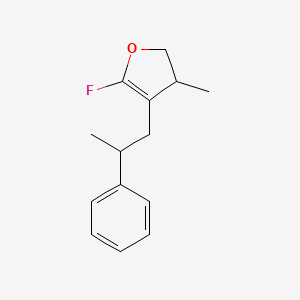
5-Fluoro-3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran is a fluorinated heterocyclic compound. Fluorinated compounds are known for their unique chemical properties, which often include increased stability and bioactivity. This specific compound features a dihydrofuran ring substituted with a fluoro, methyl, and phenylpropyl group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of a dihydrofuran derivative. For instance, starting with a 3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran, fluorination can be achieved using reagents like xenon difluoride under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would need to be optimized for yield and purity, possibly involving continuous flow reactors to handle the fluorination step more efficiently. Safety measures would be crucial due to the reactive nature of fluorinating agents.
Análisis De Reacciones Químicas
Types of Reactions
5-Fluoro-3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the fluoro group or to reduce other functional groups within the molecule.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce an amine or a thiol group.
Aplicaciones Científicas De Investigación
5-Fluoro-3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the development of anti-inflammatory and anti-cancer agents.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 5-Fluoro-3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran exerts its effects involves its interaction with specific molecular targets. The fluoro group can enhance binding affinity to enzymes or receptors, thereby modulating their activity. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Fluoro-2,3-dihydrofuran: Lacks the methyl and phenylpropyl groups, making it less complex and potentially less bioactive.
3-Methyl-4-(2-phenylpropyl)-2,3-dihydrofuran: Lacks the fluoro group, which may reduce its stability and reactivity.
4-(2-Phenylpropyl)-2,3-dihydrofuran: Lacks both the fluoro and methyl groups, making it a simpler structure.
Uniqueness
5-Fluoro-3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran is unique due to its combination of substituents, which confer specific chemical and biological properties. The presence of the fluoro group enhances its stability and reactivity, while the methyl and phenylpropyl groups contribute to its bioactivity and potential as a pharmaceutical intermediate.
Propiedades
Fórmula molecular |
C14H17FO |
|---|---|
Peso molecular |
220.28 g/mol |
Nombre IUPAC |
5-fluoro-3-methyl-4-(2-phenylpropyl)-2,3-dihydrofuran |
InChI |
InChI=1S/C14H17FO/c1-10(12-6-4-3-5-7-12)8-13-11(2)9-16-14(13)15/h3-7,10-11H,8-9H2,1-2H3 |
Clave InChI |
HVUCRQOQZODWMO-UHFFFAOYSA-N |
SMILES canónico |
CC1COC(=C1CC(C)C2=CC=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({Hydroxy[(naphthalen-1-yl)oxy]phosphoryl}oxy)butanoic acid](/img/structure/B14249584.png)
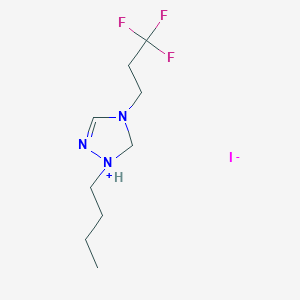
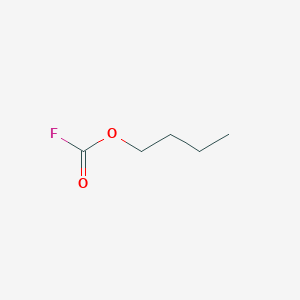
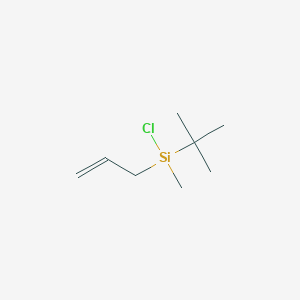
![7-Oxabicyclo[4.1.0]heptane, 1-(1-hexynyl)-](/img/structure/B14249602.png)
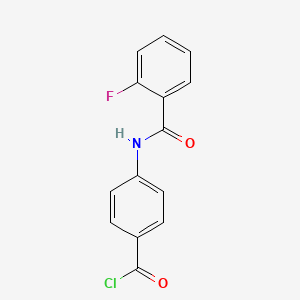
![1-Butyl-4-[(4-isothiocyanatophenyl)ethynyl]benzene](/img/structure/B14249618.png)
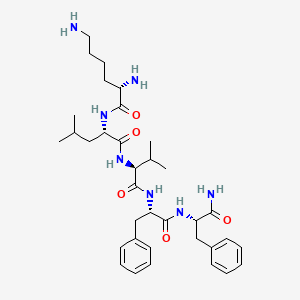
![1-[(11-Bromoundecyl)sulfanyl]dodecane](/img/structure/B14249621.png)
![6-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methoxy]hexane-1-thiol](/img/structure/B14249622.png)
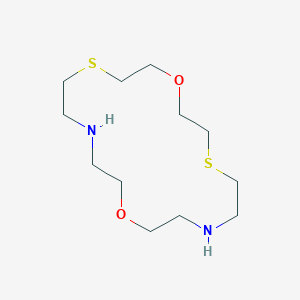

![1-(2,5-Dihydroxyphenyl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one](/img/structure/B14249640.png)
![4-({[(4-Chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B14249643.png)
